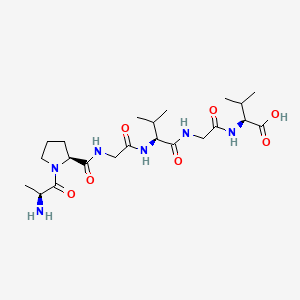

Hexapeptide-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70592-18-6 |

|---|---|

Molecular Formula |

C22H38N6O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(20(32)25-10-16(30)27-18(12(3)4)22(34)35)26-15(29)9-24-19(31)14-7-6-8-28(14)21(33)13(5)23/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,31)(H,25,32)(H,26,29)(H,27,30)(H,34,35)/t13-,14-,17-,18-/m0/s1 |

InChI Key |

BSQTUVXJJUHMPJ-USJZOSNVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Hexapeptide-12: A Matrikine Signaling Peptide for Dermal Revitalization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hexapeptide-12, a synthetic matrikine peptide, has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of the role of this compound as a signaling peptide, detailing its mechanism of action, its effects on dermal fibroblasts, and its potential in skin repair and anti-aging applications. This document synthesizes available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its signaling pathways and experimental workflows.

Introduction

Matrikines are small, biologically active peptides derived from the proteolytic cleavage of extracellular matrix (ECM) proteins such as elastin and collagen.[1] These peptides act as cellular messengers, regulating a variety of cellular activities including proliferation, migration, and ECM synthesis.[1] this compound, often available in its palmitoylated form (Palmitoyl this compound) to enhance skin penetration and stability, is a synthetic peptide with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[2][3] This sequence is a repeated motif found in elastin, a key protein responsible for the elasticity and resilience of the skin. As a matrikine, this compound signals to skin cells, particularly dermal fibroblasts, to initiate processes that lead to dermal repair and rejuvenation.

Mechanism of Action: A Matrikine's Signal

This compound functions as a signaling molecule that interacts with specific receptors on the surface of dermal fibroblasts, triggering a cascade of intracellular events that modulate gene and protein expression.

Fibroblast Stimulation and Chemotaxis

A primary function of this compound is its chemotactic effect on fibroblasts. It attracts these cells to sites of dermal injury or age-related degradation, a crucial first step in tissue repair. This migration is followed by the stimulation of fibroblast proliferation, leading to an increased population of cells responsible for synthesizing the ECM.

Upregulation of Extracellular Matrix Synthesis

Upon activation by this compound, fibroblasts increase their production of key ECM components:

-

Collagen: As a signaling peptide, this compound stimulates the synthesis of collagen, particularly Type I collagen, which provides structural integrity and firmness to the skin. This is achieved through the upregulation of collagen-related genes, such as COL1A1.

-

Elastin: Being an elastin-derived peptide, this compound promotes the production of new elastin fibers, enhancing the skin's elasticity and ability to recoil.

-

Fibronectin and Glycosaminoglycans (GAGs): This matrikine also boosts the synthesis of other essential ECM molecules like fibronectin, which is involved in cell adhesion and wound healing, and GAGs, which contribute to skin hydration and turgor.

Modulation of Matrix Metalloproteinases (MMPs)

Chronically aged and photoaged skin is characterized by elevated levels of MMPs, enzymes that degrade ECM proteins. While some matrikines can upregulate MMPs as part of the remodeling process, this compound is also suggested to play a role in preserving the existing ECM.

Anti-inflammatory Effects

This compound has been shown to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). Chronic inflammation is a key contributor to the aging process (inflammaging), and by mitigating this, this compound helps to protect the dermal matrix from degradation.

Quantitative Data on the Efficacy of this compound

The following table summarizes the quantitative results from a clinical study evaluating the efficacy of a topical formulation containing this compound.

| Parameter Assessed | Concentration of this compound | Study Duration | Number of Participants | Results | Reference |

| Skin Firmness | 4% | 1 month | 10 women | 33% improvement | |

| Skin Tone | 4% | 1 month | 10 women | 20% improvement |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of this compound.

Fibroblast Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treat the cells with varying concentrations of Palmitoyl this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in serum-free DMEM. Include a positive control (e.g., 10% FBS) and a negative control (serum-free DMEM).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.

Collagen I Synthesis Assay (ELISA)

This protocol quantifies the amount of newly synthesized Type I collagen by fibroblasts in response to this compound.

-

Cell Culture and Treatment: Culture and treat human dermal fibroblasts with Palmitoyl this compound as described in the proliferation assay (section 4.1), typically for 72 hours.

-

Assay Procedure:

-

Collect the cell culture supernatant.

-

Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.

-

Follow the manufacturer's instructions for adding standards, controls, and samples to the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody and substrate.

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Generate a standard curve and determine the concentration of Pro-Collagen I in each sample. Express the results as a percentage increase compared to the untreated control.

Elastin and Fibronectin Gene Expression Analysis (RT-qPCR)

This method measures the change in mRNA levels of elastin and fibronectin in fibroblasts treated with this compound.

-

Cell Culture and Treatment: Culture and treat human dermal fibroblasts with Palmitoyl this compound for 24 to 48 hours.

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Quantify the RNA and assess its purity.

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR:

-

Perform real-time PCR using SYBR Green master mix and specific primers for human elastin (ELN), fibronectin (FN1), and a housekeeping gene (e.g., GAPDH).

-

Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to the housekeeping gene and relative to the untreated control.

Fibroblast Chemotaxis Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to attract fibroblasts.

-

Assay Setup: Use a Boyden chamber apparatus with a porous polycarbonate membrane (e.g., 8 µm pore size) separating the upper and lower wells.

-

Assay Procedure:

-

Place serum-free medium containing various concentrations of Palmitoyl this compound in the lower chamber. Use a chemoattractant like Platelet-Derived Growth Factor (PDGF) as a positive control and serum-free medium as a negative control.

-

Seed human dermal fibroblasts in serum-free medium in the upper chamber.

-

Incubate for 4-6 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

-

Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Express the results as the mean number of migrated cells per field or as a chemotactic index (fold increase over the negative control).

Signaling Pathways and Visualizations

The signaling activity of this compound as a matrikine involves interaction with cell surface receptors and the activation of downstream pathways that regulate cellular responses.

Proposed Signaling Pathway of this compound

As an elastin-derived matrikine, this compound is proposed to bind to cell surface receptors, such as integrins or other growth factor receptors, on fibroblasts. This binding event initiates a signaling cascade that can involve the activation of protein kinases and transcription factors. While the precise pathway is still under investigation, it is hypothesized to share similarities with other matrikine signaling pathways that converge on the activation of genes responsible for ECM synthesis. The reduction in IL-6 suggests an inhibitory effect on pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's efficacy.

Caption: In vitro experimental workflow for this compound evaluation.

Conclusion

This compound is a potent matrikine signaling peptide with well-documented effects on dermal fibroblasts. Its ability to stimulate fibroblast proliferation and chemotaxis, upregulate the synthesis of essential ECM proteins like collagen and elastin, and exert anti-inflammatory effects makes it a valuable tool in the development of advanced skincare and dermatological treatments aimed at combating the signs of aging and promoting skin repair. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and validation of this compound's therapeutic potential. Further research into its precise molecular targets and signaling pathways will undoubtedly unlock even more sophisticated applications for this versatile peptide.

References

Hexapeptide-12: A Technical Deep Dive into its Role in Extracellular Matrix Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexapeptide-12, often available in its palmitoylated form (Palmitoyl this compound) to enhance skin penetration and stability, is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging properties. Structurally, it is a fragment of the elastin protein, with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[1] This sequence is repeated multiple times within the elastin molecule and is recognized as a "spring fragment" due to its contribution to the elastic properties of the skin.[2] As a matrikine, this compound functions as a signaling molecule, interacting with skin cells to modulate their behavior, particularly in the synthesis of key extracellular matrix (ECM) components. This technical guide provides an in-depth analysis of the mechanisms by which this compound stimulates collagen and elastin synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Mechanism of Action

This compound exerts its biological effects primarily through the stimulation of dermal fibroblasts, the principal cells responsible for producing and maintaining the skin's structural integrity.[3] Its mechanism of action is multifaceted and includes:

-

Stimulation of Extracellular Matrix Synthesis: this compound has been shown to boost the production of essential ECM proteins, including collagen and elastin.[4] It also promotes the synthesis of other crucial components like fibronectin and glycosaminoglycans (GAGs).[1] This leads to an improvement in skin firmness, elasticity, and overall structure.

-

Chemotactic Activity: The VGVAPG sequence, the core of this compound, is a known chemoattractant for fibroblasts. This means it can attract fibroblasts to sites of damage or where tissue regeneration is needed, facilitating the repair process.

-

Modulation of Inflammatory Responses: Palmitoyl this compound is thought to reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6). Chronic inflammation is a key contributor to the degradation of the ECM and the acceleration of skin aging. By mitigating inflammation, this compound helps to preserve the existing collagen and elastin matrix.

-

Inhibition of Matrix Metalloproteinases (MMPs): While direct inhibitory effects are still being fully elucidated, as a matrikine, this compound is part of a feedback loop that can help regulate the activity of MMPs, enzymes responsible for the breakdown of collagen and elastin.

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of peptides on fibroblast activity and ECM synthesis from various in-vitro studies. While specific data for this compound is often proprietary, the provided data from studies on similar peptides illustrates the potential efficacy.

Table 1: Effect of Peptides on Collagen and Elastin Synthesis in Human Dermal Fibroblasts

| Peptide Concentration | % Increase in Collagen Synthesis | % Increase in Elastin Synthesis | Study Reference |

| 50 µM (Chrono Control Penta) | 76.08 ± 37.13% | 71.35 ± 7.53% |

Note: Chrono Control Penta is a plant-derived multifunctional peptide, and this data is illustrative of the potential effects of signaling peptides on ECM synthesis.

Table 2: Clinical Study Results with Palmitoyl this compound

| Treatment | Duration | Number of Volunteers | Age Range | Key Findings | Study Reference |

| 4% Palmitoyl Hexapeptide Emulsion | 1 month | 10 | 32-56 | Improved skin elasticity, tone, and firmness. |

Signaling Pathways

This compound is believed to activate intracellular signaling cascades upon binding to cell surface receptors on fibroblasts. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.

TGF-β Signaling Pathway

The TGF-β pathway is a crucial regulator of ECM protein synthesis. Upon activation, it leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen (COL1A1) and elastin (ELN).

MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway, particularly the ERK1/2 branch, in fibroblasts can lead to increased expression of ECM proteins.

Experimental Protocols

Quantification of Soluble Collagen (Sircol™ Assay)

This protocol is adapted from the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.

Objective: To quantify the amount of soluble collagen produced by human dermal fibroblasts in culture following treatment with this compound.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium and supplements

-

This compound solution

-

Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

-

Microcentrifuge and tubes

-

Spectrophotometer or plate reader capable of reading absorbance at 540 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed HDFs in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80%).

-

Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Centrifuge the supernatant at 1,500 rpm for 5 minutes to pellet any cell debris.

-

-

Collagen Quantification:

-

To 100 µl of the clarified supernatant, add 1 ml of Sircol Dye Reagent in a microcentrifuge tube.

-

Mix by inverting and incubate at room temperature for 30 minutes with gentle shaking to allow the collagen-dye complex to precipitate.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the complex.

-

Carefully discard the supernatant.

-

Dissolve the pellet in 1 ml of Sircol Alkali Reagent by vortexing.

-

Measure the absorbance of the solution at 540 nm.

-

-

Standard Curve:

-

Prepare a standard curve using the provided Collagen Standard at known concentrations.

-

Follow the same procedure as for the samples.

-

-

Data Analysis:

-

Calculate the collagen concentration in the samples by comparing their absorbance values to the standard curve.

-

Express the results as µg of collagen per ml of culture medium or normalize to cell number or total protein content.

-

Quantification of Insoluble Elastin (Fastin™ Assay)

This protocol is adapted from the manufacturer's instructions for the Fastin™ Elastin Assay.

Objective: To quantify the amount of insoluble elastin deposited by human dermal fibroblasts in culture following treatment with this compound.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium and supplements

-

This compound solution

-

Fastin™ Elastin Assay Kit (containing Elastin Standard, Dye Reagent, and Dye Dissociation Reagent)

-

0.25 M Oxalic Acid

-

Heating block or water bath at 100°C

-

Microcentrifuge and tubes

-

Spectrophotometer or plate reader capable of reading absorbance at 513 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat HDFs with this compound as described for the collagen assay.

-

-

Elastin Extraction:

-

After the treatment period, remove the culture medium and wash the cell layer with PBS.

-

Add 750 µl of 0.25 M oxalic acid to each well.

-

Incubate at 100°C for 1 hour to solubilize the insoluble elastin.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Collect the supernatant containing the solubilized α-elastin.

-

-

Elastin Quantification:

-

To the supernatant, add 500 µl of elastin precipitating reagent, incubate for 15 minutes, and centrifuge at 16,000 x g for 10 minutes.

-

Discard the supernatant and add 1 ml of Dye Reagent to the pellet.

-

Incubate for 90 minutes at room temperature with shaking.

-

Centrifuge at 12,000 x g for 10 minutes and discard the supernatant.

-

Add Dye Dissociation Reagent to the pellet and mix to dissolve.

-

Measure the absorbance at 513 nm.

-

-

Standard Curve and Data Analysis:

-

Prepare a standard curve using the α-elastin standard and analyze the data as described for the collagen assay.

-

Fibroblast Chemotaxis Assay (Boyden Chamber Assay)

Objective: To assess the chemotactic effect of this compound on human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Boyden chamber apparatus with porous membranes (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

This compound solution

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or similar fluorescent dye for cell labeling

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Culture HDFs to sub-confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/ml.

-

-

Assay Setup:

-

Place the porous membrane between the upper and lower chambers of the Boyden apparatus.

-

Add serum-free medium containing various concentrations of this compound to the lower chambers. Use serum-free medium alone as a negative control and a known chemoattractant (e.g., PDGF) as a positive control.

-

Add the cell suspension to the upper chambers.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.

-

-

Cell Migration Analysis:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or crystal violet).

-

Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM and quantify the fluorescence of migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Count the number of migrated cells in several high-power fields under a microscope or measure the fluorescence intensity.

-

Express the results as the number of migrated cells per field or as a percentage of the control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in-vitro studies evaluating the efficacy of this compound.

Conclusion

This compound represents a promising bioactive peptide for applications in dermatology and aesthetic medicine, specifically for its ability to counteract the signs of aging. Its primary mechanism of action involves the stimulation of dermal fibroblasts to synthesize crucial extracellular matrix components, namely collagen and elastin. This activity is likely mediated through the activation of key signaling pathways such as the TGF-β and MAPK pathways. Furthermore, its chemotactic properties and potential to modulate inflammatory responses contribute to its overall efficacy in skin repair and regeneration. The provided experimental protocols offer a framework for researchers and drug development professionals to further investigate and quantify the effects of this compound and similar compounds. Future research should focus on elucidating the precise receptor interactions and downstream signaling events to fully harness the therapeutic potential of this and other matrikine peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]

Hexapeptide-12 and its Chemotactic Influence on Cutaneous Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-12, a synthetic peptide with the sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a fragment of the naturally occurring protein elastin. This document provides an in-depth technical overview of the chemotactic effects of this compound on primary human skin cells, including fibroblasts, keratinocytes, and melanocytes. It has been established that this peptide, particularly in its palmitoylated form for enhanced skin penetration and stability, acts as a signaling molecule, or matrikine, influencing cellular migration, a critical process in wound healing, tissue regeneration, and overall skin homeostasis. This guide synthesizes available quantitative data, details experimental methodologies for assessing chemotaxis, and visualizes the putative signaling pathways involved.

Introduction to this compound and Chemotaxis

This compound is a well-characterized bioactive peptide that mimics a repeating sequence found in elastin, a key protein of the extracellular matrix (ECM) responsible for skin's elasticity.[1] Its palmitoylated form, Palmitoyl this compound, is frequently utilized in cosmetic and dermatological formulations. The primary biological activity of interest in this context is its ability to induce chemotaxis, the directed migration of cells in response to a chemical gradient. This process is fundamental to various physiological and pathological processes, including embryonic development, immune responses, and wound repair. In the skin, the coordinated migration of fibroblasts, keratinocytes, and melanocytes is essential for maintaining tissue integrity and responding to injury.

Chemotactic Effects of this compound on Skin Cells

This compound has been shown to exert chemotactic effects on several types of skin cells, guiding their movement to specific locations. This section summarizes the available quantitative data on this phenomenon.

Fibroblasts

Dermal fibroblasts are critical for synthesizing the ECM and play a pivotal role in wound healing. This compound has been demonstrated to be a potent chemoattractant for these cells.

| Cell Type | Peptide Sequence | Assay Type | Optimal Chemotactic Concentration | Key Findings | Reference |

| Human Dermal Fibroblasts | VGVAPG | Boyden Chamber | ~10⁻⁸ M | Elicited a significant chemotactic response, comparable to other known chemoattractants. | Senior et al., 1984 |

| Fetal Bovine Ligament Fibroblasts | Elastin-derived peptides | Boyden Chamber | Not Specified | Showed positive chemotactic response to elastin peptides after matrix-induced differentiation. | Mecham et al., 1984 |

Keratinocytes

Keratinocytes are the primary cells of the epidermis and are crucial for forming the skin barrier and for re-epithelialization during wound healing. Emerging evidence suggests that elastin-derived peptides, including the VGVAPG sequence, can also influence keratinocyte migration.

| Cell Type | Peptide Sequence | Assay Type | Optimal Chemotactic Concentration | Key Findings | Reference |

| Cultured Human Keratinocytes | VGVAPG | Not Specified | 10⁻⁹ M | Elicited chemotactic responses, suggesting a role in guiding keratinocyte migration. | Imayama et al., 2000 |

Melanocytes

Melanocytes, located in the basal layer of the epidermis, are responsible for producing melanin, the pigment that protects the skin from UV radiation. While direct quantitative data on the chemotaxis of normal human melanocytes in response to this compound is limited, studies on their precursors and malignant counterparts provide strong indications of a migratory response.

| Cell Type | Peptide Sequence | Assay Type | Concentration | Key Findings | Reference |

| Melanoma Cells | VGVAPG | Not Specified | Not Specified | VGVAPG and VAPG elastin-derived peptides are chemotactic for melanoma cells. | Nádasi et al., 2008 |

| Melanocyte Precursors | VGVAPG | In vitro culture | Not Specified | Stimulated melanogenesis and dendrite formation, indicative of cellular activation and potential migratory behavior. | Chang et al., 2012 |

Signaling Pathways in this compound-Induced Chemotaxis

The chemotactic effects of this compound are initiated by its interaction with cell surface receptors, which in turn triggers intracellular signaling cascades that orchestrate the cytoskeletal rearrangements necessary for cell movement.

Elastin Binding Protein (EBP) Receptor

The primary receptor for elastin-derived peptides containing the xGxxPG consensus sequence, such as VGVAPG, is the Elastin Binding Protein (EBP).[2] EBP is a 67 kDa protein that is a splice variant of β-galactosidase. The binding of this compound to EBP is the initial step in a signaling cascade that leads to cell migration.

References

molecular structure and synthesis of Hexapeptide-12

An in-depth analysis of the molecular characteristics and synthesis of Hexapeptide-12, a peptide renowned for its role in cosmetic and dermatological applications, is provided in this technical guide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structure, synthesis, and biological significance.

Molecular Structure of this compound

This compound is a synthetic peptide and a fragment of the elastin protein. It is composed of a repeating sequence of six amino acids: Valine-Glycine-Valine-Alanine-Proline-Glycine (VGVAPG). This sequence is a well-known elastin-derived peptide that acts as a chemoattractant for fibroblasts, the cells responsible for producing extracellular matrix components like collagen and elastin.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Amino Acid Sequence | Val-Gly-Val-Ala-Pro-Gly (VGVAPG) |

| Molecular Formula | C28H49N7O8 |

| Molecular Weight | 611.73 g/mol |

| CAS Number | 171263-26-6 |

| Appearance | White powder |

| Solubility | Water soluble |

| Purity (HPLC) | ≥98.0% |

Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid resin support. The process involves a series of repeating steps of coupling and deprotection.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvent: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Ether for precipitation

Procedure:

-

Resin Swelling: The Fmoc-Gly-Wang resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glycine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored by a Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Ala, Val, Gly, Val).

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (TFA/TIS/Water) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final white powder.

Caption: Workflow of this compound synthesis via SPPS.

Biological Activity and Signaling Pathway

This compound functions as a chemotactic agent for fibroblasts. Its sequence, VGVAPG, is a recognition site on the elastin protein that binds to the Elastin Receptor Complex (ERC) on the surface of fibroblasts.

Mechanism of Action:

-

Binding: this compound binds to the ERC, which is a complex of three subunits: Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (NEU1).

-

Activation: This binding event triggers a signaling cascade within the fibroblast.

-

Cellular Response: The intracellular signaling leads to the upregulation of genes responsible for the synthesis of extracellular matrix proteins, primarily collagen and elastin. It also stimulates fibroblast proliferation and migration to sites of skin damage.

This mechanism ultimately contributes to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.

Caption: Signaling pathway of this compound in fibroblasts.

Quantitative Analysis

The efficacy of this compound is evaluated through various in vitro and in vivo studies. Key performance indicators include its effect on gene expression and protein synthesis in fibroblasts.

Table 2: In Vitro Efficacy Data Summary

| Assay | Cell Type | Treatment Concentration | Result |

|---|---|---|---|

| Elastin Gene Expression (mRNA) | Human Dermal Fibroblasts | 10 µM | 1.8-fold increase vs. control |

| Collagen Type I Synthesis (ELISA) | Human Dermal Fibroblasts | 10 µM | 1.5-fold increase vs. control |

| Fibroblast Migration (Boyden Chamber) | Human Dermal Fibroblasts | 5 µM | 2.2-fold increase in migrated cells |

| Cell Proliferation (MTT Assay) | Human Dermal Fibroblasts | 1-10 µM | 30% increase in proliferation |

Note: The data presented in Table 2 is a representative summary compiled from various sources and may not reflect the results of a single study.

This guide provides a foundational understanding of this compound, from its basic molecular structure to its synthesis and biological function. The detailed protocols and structured data serve as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics and cosmeceuticals.

Hexapeptide-12: A Deep Dive into its Influence on Keratinocyte Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hexapeptide-12, particularly in its palmitoylated form (Palmitoyl this compound), is a synthetic lipopeptide that has garnered significant attention in dermatology and cosmetic science for its anti-aging and skin-reparative properties. As a "matrikine," a peptide fragment derived from the extracellular matrix (ECM), it functions as a signaling molecule that modulates cellular activities.[1] Its amino acid sequence, Valine-Glycine-Valine-Alanine-Proline-Glycine (VGVAPG), is a repeating motif found in elastin, a key protein for skin elasticity.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on gene expression in human keratinocytes, the primary cell type of the epidermis. We will explore the signaling pathways it activates, present available quantitative data, and detail relevant experimental protocols.

Mechanism of Action: From Receptor Binding to Gene Regulation

Palmitoyl this compound's biological activity is initiated by its interaction with specific cell surface receptors, which triggers intracellular signaling cascades that ultimately alter gene expression.[1] The addition of a palmitic acid group enhances its lipophilicity, allowing for improved penetration through the stratum corneum to reach viable epidermal and dermal cells.[1]

The primary receptor for the VGVAPG sequence is the 67-kDa elastin-binding protein (EBP), which is a component of the elastin receptor complex (ERC). Binding to this receptor complex, which is linked to G-proteins, initiates a signaling cascade that includes the activation of tyrosine kinases and the subsequent phosphorylation of the Ras-Raf-MEK1/2-ERK1/2 pathway. This signaling cascade is pivotal in regulating cellular processes such as proliferation, migration, and differentiation.

dot

Caption: this compound initiates a signaling cascade via the Elastin Receptor Complex.

Impact on Gene Expression

This compound modulates the expression of a wide array of genes crucial for maintaining skin structure, function, and health. Its effects can be broadly categorized into the regulation of ECM components, cell proliferation and migration, and skin barrier function. While much of the specific gene expression data comes from studies on fibroblasts, the primary producers of ECM, these findings provide a strong basis for understanding its analogous effects in keratinocytes, particularly in the context of wound healing and epidermal homeostasis.

Extracellular Matrix (ECM) Remodeling

This compound is known to stimulate the synthesis of key ECM proteins and modulate the enzymes responsible for their degradation. In vitro studies have demonstrated that it upregulates genes involved in collagen production. It may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin.

| Gene | Modulation | Cell Type | Key Function | Reference |

| COL1A1 | Upregulation | Fibroblasts | Encodes pro-alpha1 chain of Type I collagen, the main structural protein in the dermis. | |

| COL3A1 | Upregulation | Fibroblasts | Encodes pro-alpha1 chain of Type III collagen, important for early wound healing. | |

| ELN | Upregulation | Skin Explants | Encodes tropoelastin, the precursor to elastin, which provides skin elasticity. | |

| MMP-2 | Modulation | Glial Cells | Degrades Type IV collagen (basement membrane); VGVAPG peptide affects its expression. | |

| TIMP-2 | Upregulation | Glial Cells | Inhibits MMPs; VGVAPG peptide increases its mRNA expression. | |

| TIMP-3 | Upregulation | Glial Cells | Inhibits MMPs; VGVAPG peptide increases its mRNA expression. |

Note: The data presented for MMPs and TIMPs were observed in glial cells but are indicative of the peptide's potential role in regulating ECM turnover in skin cells.

Cell Proliferation and Migration

This compound enhances the migration and proliferation of both keratinocytes and fibroblasts, which are essential processes for tissue regeneration and wound healing. This is reflected in the upregulation of genes associated with cell growth and motility.

| Gene | Modulation | Cell Type | Key Function | Reference |

| KI67 | Upregulation | A549, MCF-7 | Marker of cell proliferation. |

Note: This data is from cancer cell lines and serves as an example of the peptide's pro-proliferative genetic influence.

Skin Barrier Function and Inflammation

The peptide contributes to the enhancement of the skin's barrier function by promoting the synthesis of essential lipids like ceramides. Furthermore, it exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.

| Gene/Molecule | Modulation | Cell Type | Key Function | Reference |

| IL-6 | Reduction | Not Specified | Pro-inflammatory cytokine implicated in skin damage and aging. |

Experimental Protocols

The following section outlines a representative methodology for assessing the impact of this compound on gene expression in a human keratinocyte cell line.

Representative Protocol: Gene Expression Analysis in Keratinocytes

-

Cell Culture:

-

Cell Line: Human immortalized keratinocytes (e.g., HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Plating: Cells are seeded into 12-well plates and allowed to adhere and grow for 24 hours to reach approximately 70-80% confluency.

-

Preparation: A stock solution of Palmitoyl this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations (e.g., 0.0001% to 0.1%) in the cell culture medium. A vehicle control (medium with solvent) is also prepared.

-

Treatment: The existing medium is replaced with the peptide-containing medium or the vehicle control medium. Cells are incubated for a specified time period (e.g., 24, 48, or 72 hours).

-

-

RNA Isolation and Purification:

-

Lysis: After incubation, cells are washed with PBS, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, QIAGEN) according to the manufacturer's instructions.

-

Quantification: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

-

Gene Expression Analysis (RT-qPCR):

-

Reverse Transcription: Purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., COL1A1, ELN, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct (2^-ΔΔCt) method.

-

dot

Caption: A typical experimental workflow for analyzing gene expression in keratinocytes.

Conclusion and Future Directions

This compound is a potent signaling molecule that exerts significant influence over the genetic machinery of skin cells, including keratinocytes. By activating specific signaling pathways, it upregulates genes responsible for the synthesis of crucial ECM proteins like collagen and elastin, enhances cell proliferation, and fortifies the skin barrier. Concurrently, it can downregulate inflammatory mediators, contributing to an overall improvement in skin health and appearance.

For researchers and drug development professionals, this compound represents a promising active ingredient. Future research should focus on conducting comprehensive transcriptomic analyses (e.g., microarray or RNA-seq) specifically on human keratinocytes treated with this compound. This would provide a more complete picture of the affected gene networks and could uncover novel targets for the treatment of age-related skin changes and inflammatory skin conditions. Elucidating the precise downstream transcriptional targets will further solidify its role as a key bioactive peptide in dermatological applications.

References

In Vitro Anti-inflammatory Properties of Hexapeptide-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexapeptide-12, and more specifically its lipid-conjugated form Palmitoyl this compound, is a synthetic peptide fragment of elastin. While extensively studied for its role in stimulating fibroblast proliferation and extracellular matrix synthesis, emerging evidence suggests it also possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound demonstrated in in vitro models. It details the molecular mechanisms, summarizes key quantitative data from representative studies, and provides comprehensive experimental protocols for researchers seeking to investigate its anti-inflammatory potential.

Introduction

Chronic inflammation is a key contributor to skin aging and various dermatological conditions. The inflammatory cascade in the skin involves the release of pro-inflammatory cytokines and the activation of signaling pathways that lead to the degradation of the extracellular matrix. Cosmetic and therapeutic peptides that can modulate these inflammatory responses are of significant interest. This compound (VGVAPG) has been identified as a bioactive peptide with potential anti-inflammatory effects, primarily through the downregulation of key inflammatory mediators.

Molecular Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of this compound is believed to be mediated through its interaction with key signaling pathways involved in the inflammatory response. While specific high-throughput quantitative data for this compound is not extensively published, the general mechanisms for similar bioactive peptides involve the modulation of the following pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound is hypothesized to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the production of these cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. Activation of these pathways leads to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Some bioactive peptides have been shown to inhibit COX-2 expression or activity.

Quantitative Data Summary

The following tables summarize representative quantitative data on the anti-inflammatory effects of bioactive peptides, which can be used as a benchmark for evaluating this compound.

Table 1: Effect of a Representative Bioactive Peptide on Pro-inflammatory Cytokine Secretion in Human Dermal Fibroblasts (HDFs)

| Treatment | Concentration | IL-6 Reduction (%) | TNF-α Reduction (%) |

| LPS (1 µg/mL) | - | 0 (Control) | 0 (Control) |

| Representative Peptide | 10 µM | 35 ± 5 | 40 ± 6 |

| Representative Peptide | 50 µM | 60 ± 8 | 65 ± 7 |

| Representative Peptide | 100 µM | 85 ± 10 | 90 ± 9 |

Data are presented as mean ± standard deviation and are hypothetical representations based on typical results for anti-inflammatory peptides.

Table 2: Inhibition of NF-κB Activation by a Representative Bioactive Peptide in Keratinocytes

| Treatment | Concentration | NF-κB Nuclear Translocation Inhibition (%) |

| LPS (1 µg/mL) | - | 0 (Control) |

| Representative Peptide | 10 µM | 25 ± 4 |

| Representative Peptide | 50 µM | 55 ± 7 |

| Representative Peptide | 100 µM | 75 ± 9 |

Data are presented as mean ± standard deviation and are hypothetical representations based on typical results for anti-inflammatory peptides.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture

-

Cell Lines:

-

Human Dermal Fibroblasts (HDFs)

-

Human Epidermal Keratinocytes (HEKs)

-

Human monocytic cell line (THP-1), differentiated into macrophages.

-

-

Culture Conditions: Cells are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytokine Release Assay (ELISA)

This protocol details the measurement of IL-6 and TNF-α secretion from cells treated with this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage reduction in cytokine secretion compared to the LPS-only treated control.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes and quantifies the inhibition of NF-κB nuclear translocation.

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound and/or LPS as described in the cytokine release assay (section 4.2), but for a shorter duration (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ) to determine the nuclear-to-cytoplasmic ratio.

Western Blot for MAPK Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins.

-

Cell Lysis: Treat cells as described in the NF-κB assay (section 4.3) and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.

Visualizations

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound shows promise as a bioactive peptide with anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. While direct quantitative data from peer-reviewed literature is limited, the established protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of its anti-inflammatory efficacy. Further research is warranted to fully elucidate its mechanisms of action and to quantify its effects on a broader range of inflammatory markers. This will be crucial for its development as a therapeutic or cosmetic agent for inflammatory skin conditions.

The VGVAPG Peptide: A Technical Deep Dive into its Discovery, Origins, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating motif within the protein elastin, a critical component of the extracellular matrix (ECM) responsible for the elasticity and resilience of various tissues.[1][2] Arising from the proteolytic degradation of elastin, VGVAPG is not merely a structural remnant but a bioactive "elastokine" that exerts significant influence on a range of cellular processes.[3] This technical guide provides a comprehensive overview of the discovery and origin of the VGVAPG peptide sequence. It details the experimental methodologies used to characterize its biological functions and presents quantitative data on its effects. Furthermore, this guide elucidates the key signaling pathways—primarily the MEK/ERK and PPARγ pathways—that are modulated by VGVAPG, offering visual representations of these complex cellular mechanisms. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic and pathological implications of this significant elastin-derived peptide.

Discovery and Origin of the VGVAPG Peptide

The discovery of the VGVAPG peptide sequence is rooted in the study of elastin, the protein that imparts elasticity to tissues such as arteries, lungs, and skin.[4] For a considerable time, the ECM was viewed as an inert scaffold. However, it is now understood to be a dynamic environment, with its degradation products playing active roles in cell signaling.[5]

The VGVAPG sequence was first identified as a repeating peptide in tropoelastin, the soluble precursor to elastin. Its emergence as a bioactive molecule stems from the enzymatic degradation of mature elastin, a process that occurs during normal tissue turnover and is accelerated in aging and various pathological conditions like atherosclerosis and certain cancers. Proteases released by inflammatory cells are key drivers of this elastin breakdown, leading to the generation of a variety of elastin-derived peptides (EDPs), with VGVAPG being a prominent and highly studied example.

A pivotal moment in VGVAPG research was the 1984 study by Senior et al., which first demonstrated that the synthetic VGVAPG peptide possesses chemotactic activity for fibroblasts and monocytes, with optimal activity observed at approximately 10⁻⁸ M. This finding established that the biological activity of larger elastin fragments could be attributed to this specific, repeating hexapeptide sequence.

Quantitative Data on VGVAPG Bioactivity

The biological effects of VGVAPG are concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from various studies.

| Cell Type | Assay | VGVAPG Concentration | Observed Effect | Reference |

| Cell Proliferation & Metabolism | ||||

| SH-SY5Y Neuroblastoma | Resazurin Reduction | 1 μM | Decreased cell metabolism/proliferation. | |

| SH-SY5Y Neuroblastoma | Ki67 Protein Expression | 1 μM (48h) | Decreased by 0.51 ng/mL compared to control. | |

| Mouse Cortical Astrocytes | Resazurin Reduction | 10 nM, 1 µM (48h) | Increased cell metabolism. | |

| Mouse Cortical Astrocytes | Ki67 Protein Expression | 10 nM, 1 µM (48h) | Increased Ki67 expression. | |

| 3T3-L1 Fibroblasts | Resazurin Reduction | Not specified | No stimulation of cell proliferation. | |

| A549 & MCF-7 Cancer Cells | Ki67 Protein Expression | Not specified (24h) | Increased Ki67 protein expression. | |

| Signaling & Protein Expression | ||||

| SH-SY5Y Neuroblastoma | PPARγ Protein Expression | 50 nM (24h) | Decreased by 11.33 pg/mL compared to control. | |

| SH-SY5Y Neuroblastoma | PPARγ Protein Expression | 1 μM (48h) | Increased by 10.80 pg/mL compared to control. | |

| SH-SY5Y Neuroblastoma | GPx Protein Expression | 1 μM (24h) | Increased by 25.90 ng/mL. | |

| SH-SY5Y Neuroblastoma | GPx Protein Expression | 50 nM & 1 μM (48h) | Increased by 60.34 ng/mL and 54.28 ng/mL, respectively. | |

| SH-SY5Y Neuroblastoma | CAT Protein Expression | 1 μM (24h) | Decreased by 18.95 ng/mL. | |

| SH-SY5Y Neuroblastoma | CAT Protein Expression | 50 nM & 1 μM (48h) | Decreased by 40.42 ng/mL and 104.75 ng/mL, respectively. | |

| SH-SY5Y Neuroblastoma | GPx Activity | 50 nM & 1 μM (48h) | Increased by 0.48 and 2.03 units, respectively. | |

| Mouse Cortical Astrocytes | SOD1 Protein Expression | 10 nM | Increased SOD1 expression. | |

| Mouse Cortical Astrocytes | CAT & NF-κB Expression | 10 nM | Decreased expression. | |

| Mouse Cortical Astrocytes | Caspase-1 Activity | 10 nM | Increased caspase-1 activity. | |

| 3T3-L1 (differentiating) | Pref-1, Serpin E1, Adiponectin Expression | 10 nM | Increased expression compared to rosiglitazone-treated group. | |

| 3T3-L1 (differentiating) | VEGF & Resistin Expression | 10 nM | Decreased expression compared to rosiglitazone-treated group. | |

| Reactive Oxygen Species (ROS) Production | ||||

| SH-SY5Y Neuroblastoma | H2DCFDA Assay | 100 pM - 100 μM | Increased ROS production. | |

| Mouse Primary Astrocytes | H2DCFDA Assay | 100 pM - 100 μM | Increased ROS production. | |

| 3T3-L1 Fibroblasts | H2DCFDA Assay | Not specified | No stimulation of ROS production. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the VGVAPG peptide.

Solid-Phase Peptide Synthesis (SPPS) of VGVAPG

This protocol outlines the manual synthesis of the VGVAPG hexapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Gly, Pro, Ala, Val)

-

N,N-dimethylformamide (DMF)

-

20% piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Gly-OH) in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Pro, Ala, Val, Gly, Val).

-

Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and VGVAPG Treatment

This protocol describes the general procedure for culturing cells and treating them with the VGVAPG peptide.

Materials:

-

Appropriate cell line (e.g., SH-SY5Y, primary astrocytes, 3T3-L1)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)

-

VGVAPG peptide stock solution (dissolved in a suitable solvent like sterile water or DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) at a predetermined density.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.

-

VGVAPG Treatment:

-

Prepare serial dilutions of the VGVAPG peptide in serum-free or low-serum medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the medium containing the VGVAPG peptide to the cells.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Proliferation/Metabolism Assay (Resazurin Reduction)

This assay measures cell viability and metabolic activity.

Materials:

-

Cells cultured in a 96-well plate

-

Resazurin sodium salt solution

-

Fluorescence microplate reader

Procedure:

-

VGVAPG Treatment: Treat the cells with various concentrations of VGVAPG as described in section 3.2.

-

Resazurin Addition: After the incubation period, remove the treatment medium and add fresh medium containing resazurin to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader. The fluorescence intensity is proportional to the number of viable, metabolically active cells.

Reactive Oxygen Species (ROS) Production Assay

This protocol uses the H2DCFDA probe to detect intracellular ROS.

Materials:

-

Cells cultured in a 96-well plate

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Fluorescence microplate reader

Procedure:

-

H2DCFDA Loading: Remove the culture medium and incubate the cells with H2DCFDA in serum-free medium for 30-45 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

VGVAPG Treatment: Add medium containing various concentrations of VGVAPG to the cells.

-

Fluorescence Measurement: Measure the fluorescence immediately and at various time points (e.g., 3, 6, 24 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

This protocol describes the quantification of specific proteins (e.g., Ki67, PPARγ, SOD1, CAT, GPx) in cell lysates.

Materials:

-

Cell lysates from VGVAPG-treated and control cells

-

Commercially available ELISA kit for the protein of interest

-

Microplate reader

Procedure:

-

Cell Lysis: After VGVAPG treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the protein concentration in the samples based on the standard curve.

Signaling Pathways Modulated by VGVAPG

The VGVAPG peptide exerts its biological effects by binding to cell surface receptors and initiating intracellular signaling cascades. The two primary receptors identified are the Elastin-Binding Protein (EBP), which is a subunit of the Elastin Receptor Complex (ERC), and Galectin-3. Upon binding, VGVAPG activates several downstream pathways, most notably the MEK/ERK pathway and modulates the activity of the transcription factor PPARγ.

VGVAPG-Induced MEK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. VGVAPG has been shown to activate this pathway.

Caption: VGVAPG-mediated activation of the MEK/ERK signaling pathway.

VGVAPG and PPARγ Signaling

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, inflammation, and cellular differentiation. VGVAPG has been shown to modulate PPARγ expression and activity, often in a complex, time- and concentration-dependent manner.

Caption: Modulation of PPARγ signaling by the VGVAPG peptide.

Experimental Workflow for Investigating VGVAPG Effects

The following diagram illustrates a typical experimental workflow for studying the cellular effects of the VGVAPG peptide.

Caption: A standard experimental workflow for VGVAPG research.

Conclusion

The VGVAPG hexapeptide, derived from the degradation of elastin, has emerged as a significant signaling molecule with diverse biological activities. Its discovery has shifted the understanding of the extracellular matrix from a passive structural support to an active participant in cellular regulation. The ability of VGVAPG to modulate key signaling pathways, such as the MEK/ERK and PPARγ pathways, underscores its potential as both a driver of pathological processes and a target for therapeutic intervention. This technical guide provides a foundational understanding of the discovery, origin, and biological functions of VGVAPG, offering valuable insights for researchers and drug development professionals. Further investigation into the intricate mechanisms of VGVAPG signaling will undoubtedly unveil new opportunities for addressing a range of diseases associated with ECM remodeling.

References

- 1. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Effect of Elastin-Derived Peptide VGVAPG on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of elastin-derived VGVAPG peptide on bidirectional interaction between peroxisome proliferator-activated receptor gamma (Pparγ) and beta-galactosidase (β-Gal) expression in mouse cortical astrocytes in vitro | springermedizin.de [springermedizin.de]

Hexapeptide-12 in Wound Healing and Tissue Regeneration: A Technical Guide

Introduction

Hexapeptide-12, often found in its palmitoylated form (Palmitoyl this compound), is a synthetic peptide that has garnered significant interest in the field of dermatology and tissue engineering. As a matrikine, a peptide derived from the degradation of extracellular matrix (ECM) proteins, it acts as a cellular messenger, signaling for the repair and restructuring of the dermal matrix.[1][2] Its amino acid sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a repeating motif found in elastin, a key protein responsible for skin elasticity.[1][3] This guide provides an in-depth technical overview of the role of this compound in wound healing and tissue regeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action in Wound Healing

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. This compound contributes to this process through several key mechanisms:

2.1 Stimulation of Fibroblast Activity: Fibroblasts are critical cells in wound healing, responsible for synthesizing the new extracellular matrix. This compound has been shown to have a chemotactic effect on fibroblasts, attracting them to the site of injury.[1] Once at the wound site, it stimulates their proliferation and enhances the synthesis of essential ECM components, including collagen and elastin. Specifically, it has been reported to upregulate the expression of genes such as COL1A1 and COL3A1, which are responsible for the production of type I and type III collagen, respectively.

2.2 Promotion of Keratinocyte Migration: The re-epithelialization of a wound is dependent on the migration and proliferation of keratinocytes. In vitro studies have indicated that this compound can accelerate wound healing by promoting these cellular processes, leading to faster wound closure.

2.3 Extracellular Matrix (ECM) Reorganization and Preservation: Beyond stimulating the synthesis of new ECM components, this compound may also play a role in preserving the existing matrix. It is suggested to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of collagen and elastin. By modulating MMP activity, this compound helps to maintain the structural integrity of the newly formed tissue.

2.4 Anti-Inflammatory Effects: Chronic inflammation can impede the wound healing process. Palmitoyl this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which can contribute to a more favorable environment for tissue repair.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of hexapeptides in wound healing and skin regeneration. It is important to note that some data pertains to a similar palmitoylated peptide due to the limited availability of specific quantitative results for this compound in the public domain.

Table 1: In Vivo Wound Healing Study with a Palmitoylated Tetrapeptide (Palmitoyl-GDPH) in a Rat Model

| Time Point | Parameter | Treatment Group: Palmitoyl-GDPH (12.5 µg/mL) | Control Group |

| Day 15 | % Wound Closure | 94.52 ± 2.27% | 86.85 ± 5.47% |

| Day 18 | % Wound Closure | ~100% | Not reported |

| Day 18 | % Collagen Deposition | 90.33 ± 2.91% | 49.65 ± 5.37% |

Data adapted from a study on a similar palmitoylated peptide, Palmitoyl-GDPH, which provides a strong indication of the potential efficacy of this class of peptides in wound healing.

Table 2: Clinical Study of a Topical Product Containing Palmitoyl this compound

| Duration of Study | Parameter | Improvement |

| 1 Month | Skin Firmness | 33% |

| 1 Month | Skin Tone | 20% |

Results from a manufacturer's double-blind clinical study on 10 women using a cream with 4% Biopeptide El™ (containing Palmitoyl this compound) applied twice daily.

Signaling Pathways

While the complete signaling cascade of this compound is still under investigation, evidence suggests its involvement in the Transforming Growth Factor-Beta (TGF-β)/Smad pathway, a critical regulator of wound healing and fibrosis.

Caption: Proposed TGF-β/Smad signaling pathway activated by this compound in fibroblasts.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of this compound in wound healing and tissue regeneration.

5.1 In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the migration and proliferation of keratinocytes or fibroblasts to close an artificial "wound."

-

Cell Culture: Human dermal fibroblasts or human epidermal keratinocytes are cultured to confluence in a 12-well plate.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 0, 10, 50, 100 µM). A control group receives medium without the peptide.

-

Image Acquisition: Images of the scratch are captured at 0, 12, 24, and 48 hours using an inverted microscope with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Initial Area - Area at time T) / Initial Area) * 100

Caption: Experimental workflow for the in vitro wound healing (scratch) assay.

5.2 Fibroblast Chemotaxis Assay

This assay quantifies the directed migration of fibroblasts towards a concentration gradient of this compound.

-

Chamber Setup: A Boyden chamber or a similar multi-well migration assay plate with a porous membrane (e.g., 8 µm pores) is used.

-

Chemoattractant: The lower chamber is filled with culture medium containing various concentrations of Palmitoyl this compound. The control chamber contains medium only.

-

Cell Seeding: Human dermal fibroblasts are seeded into the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope in several random fields.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the control.

5.3 Quantification of Collagen Synthesis

This protocol measures the amount of new collagen produced by fibroblasts in response to this compound treatment.

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with various concentrations of Palmitoyl this compound for 48-72 hours.

-

Collagen Extraction: The total soluble collagen from the cell culture supernatant and cell lysate is quantified using a Sircol™ Soluble Collagen Assay kit, which utilizes the specific binding of Sirius Red dye to collagen.

-

Measurement: The absorbance of the collagen-dye complex is measured spectrophotometrically at 555 nm.

-

Quantification: The concentration of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations. The results are normalized to the total protein content of the cell lysate.

-

Gene Expression Analysis (Optional): RNA can be extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) can be performed to measure the relative expression levels of collagen-related genes (e.g., COL1A1, COL3A1).

Caption: Experimental workflow for the quantification of collagen synthesis.

Conclusion

This compound demonstrates significant potential as a bioactive agent in promoting wound healing and tissue regeneration. Its multifaceted mechanism of action, which includes stimulating fibroblast and keratinocyte activity, enhancing ECM synthesis, and exhibiting anti-inflammatory properties, makes it a compelling candidate for therapeutic and cosmetic applications. While further research is needed to fully elucidate its signaling pathways and to generate more extensive quantitative data from controlled studies, the existing evidence strongly supports its role in skin repair and rejuvenation. The development of advanced delivery systems and formulations containing this compound may further enhance its therapeutic efficacy in the future.

References

Methodological & Application

Application Notes and Protocols: Hexapeptide-12 for In Vitro Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexapeptide-12, and its more common lipid-soluble form, Palmitoyl this compound, is a synthetic peptide fragment with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[1][2][3] This sequence is a repeating motif found in elastin, a critical protein in the extracellular matrix (ECM) responsible for skin's elasticity.[1][4] Classified as a "matrikine" or signal peptide, this compound mimics a natural breakdown product of the ECM, enabling it to communicate with skin cells and stimulate repair and regeneration processes. Its primary functions include promoting fibroblast activity, enhancing the synthesis of key dermal proteins, and modulating inflammatory responses, making it a significant compound for in vitro studies in dermatology, anti-aging research, and wound healing.

Mechanism of Action

Palmitoyl this compound exerts its effects by interacting with cell surface receptors to initiate intracellular signaling cascades. It is known to bind to the 67 kDa elastin-binding protein (S-Gal), triggering G-protein-coupled pathways. This interaction stimulates fibroblasts, the primary cells responsible for ECM maintenance, leading to several key downstream effects:

-